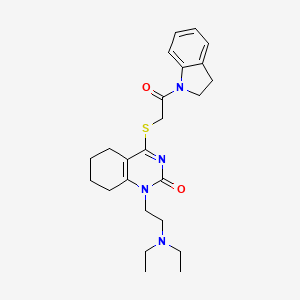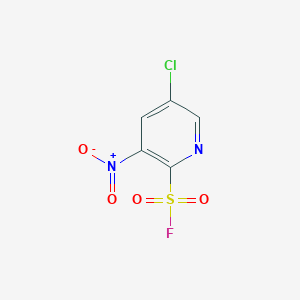![molecular formula C11H6ClF3N2O2 B2728157 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone CAS No. 477872-99-4](/img/structure/B2728157.png)
1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone” is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines (TFMP) and its derivatives are complex and varied. They are used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Novel RF-Containing Isoxazole and Chromone Derivatives
The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the synthesis of novel compounds including isoxazole and chromone derivatives with polyfluoroalkyl groups. This process involves nucleophilic addition and cyclization reactions, demonstrating the potential for creating diverse fluorine-containing organic compounds (Sosnovskikh, Moshkin, & Kodess, 2008).
Development of Antifungal Agents
In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, the relative stereochemistry is critical. The process involves addition reactions to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, highlighting the importance of fluorine-containing compounds in the development of pharmaceuticals (Butters et al., 2001).
Regioselective Synthesis of Spirotetracyclic Isoxazolines and Isoxazoles
An effective protocol for synthesizing trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles has been developed. This synthesis involves reactions of ethanone precursors with hydroxylamine, demonstrating the versatility of fluorine-containing compounds in producing structurally complex molecules (Bonacorso et al., 2017).
Catalytic and Reactivity Studies
Catalytic Behavior of Metal Complexes
The synthesis and characterization of iron and cobalt dichloride complexes with 2-quinoxalinyl-6-iminopyridines reveal their potential in catalyzing reactions like ethylene oligomerization. This shows the importance of fluorine-containing ligands in designing catalysts for industrial applications (Sun et al., 2007).
Synthesis of Fluorinated Pyridines
Nickel complexes with fluoropyridine derivatives have been used for the synthesis of various fluorinated pyridines. This demonstrates the role of fluorine-containing compounds in developing new synthetic routes for complex organic molecules (Sladek, Braun, Neumann, & Stammler, 2003).
Electrophilic Activation in Organic Synthesis
The study of acetyl-substituted heteroaromatic compounds, including fluorinated derivatives, reveals their higher reactivity compared to acetophenone. This highlights the role of fluorine in enhancing the reactivity of organic molecules, crucial for various synthetic applications (Klumpp et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and internal organization of cells, and in cellular movement and division .
Mode of Action
This compound interacts with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction results in changes to the structure and function of the cytoskeleton, which can inhibit the growth of oomycetes .
Biochemical Pathways
It is known that the compound affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects suggest that the compound may interfere with multiple biochemical pathways involved in the life cycle of oomycetes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth of oomycetes and the disruption of their life cycle . This can result in the control of diseases caused by oomycetes, such as late blight of potato .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s movement through the xylem suggests that it may be affected by the plant’s water status and transpiration rate . .
Propiedades
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c1-5(18)9-3-8(17-19-9)10-7(12)2-6(4-16-10)11(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHRQAZCZADTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)